Rac 1-Oleoyl-2,3-dipalmitoyl Glycerol-d5 is a synthetic triacylglycerol that features palmitic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position. This compound is isotopically labeled with deuterium, making it useful in various biochemical applications, particularly in tracing and metabolic studies. The compound's chemical formula is , and it has a molecular weight of approximately 833.36 g/mol.
Rac 1-Oleoyl-2,3-dipalmitoyl Glycerol-d5 is categorized under glycerides, specifically as a triacylglycerol. It is derived from natural sources such as olive oil but can also be synthesized in laboratories for research purposes. The compound is registered under the CAS number 565183-24-6, indicating its recognition in chemical databases.
The synthesis of Rac 1-Oleoyl-2,3-dipalmitoyl Glycerol-d5 typically involves esterification reactions where fatty acids are reacted with glycerol. The deuterium labeling can be introduced during the synthesis process by utilizing deuterated forms of the fatty acids or glycerol.
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25
Rac 1-Oleoyl-2,3-dipalmitoyl Glycerol-d5 can participate in various biochemical reactions typical for triacylglycerols:
The mechanism of action for Rac 1-Oleoyl-2,3-dipalmitoyl Glycerol-d5 primarily involves its role as a substrate in metabolic pathways:
The compound has been characterized using various analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its structure and purity.
Rac 1-Oleoyl-2,3-dipalmitoyl Glycerol-d5 is utilized in several scientific fields:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5